![molecular formula C19H20Cl2O3 B5236938 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It is classified as a COX-2 inhibitor, which means that it selectively inhibits the cyclooxygenase-2 enzyme that is responsible for the production of inflammatory prostaglandins. In
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Diclofenac has also been used in veterinary medicine for the treatment of pain and inflammation in animals.
作用机制
Diclofenac works by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By reducing the production of these prostaglandins, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene reduces inflammation, pain, and fever. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene in lab experiments. For example, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have variable effects on different cell types, which may limit its usefulness in certain experiments. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been shown to have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene. One area of research is the development of novel formulations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, further research is needed to fully understand the mechanisms underlying 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene's anti-inflammatory effects, as well as its off-target effects. Finally, research is needed to determine the optimal dosages and durations of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene treatment for various conditions.
合成方法
Diclofenac can be synthesized through various methods, including the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 3-chloro-1,2-epoxypropane. Both methods result in the formation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene as a white crystalline powder.
属性
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-17(18(13-14)22-2)23-11-5-12-24-19-15(20)7-4-8-16(19)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFFWBGRWFNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
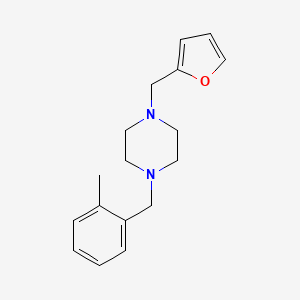
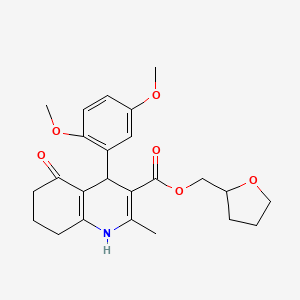
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
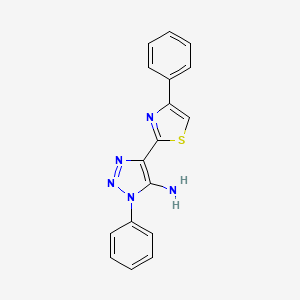
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
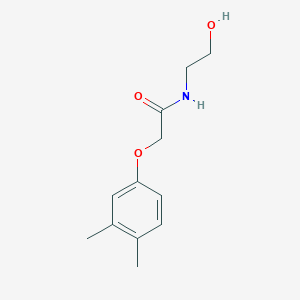

![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
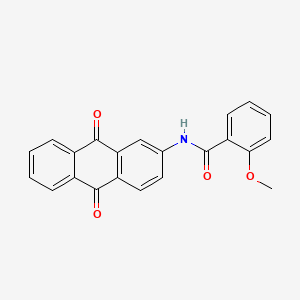
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)